Potassium trifluoro(6-formylpyridin-3-yl)borate
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Overview
Description
Preparation Methods
The synthesis of potassium trifluoro(6-formylpyridin-3-yl)borate typically involves the reaction of 6-formylpyridine with potassium trifluoroborate under specific conditions . The reaction is usually carried out in the presence of a base such as potassium hydride (KH) or potassium hexamethyldisilazide (KHMDS) to facilitate the formation of the borate compound . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research and application needs .
Chemical Reactions Analysis
Potassium trifluoro(6-formylpyridin-3-yl)borate undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in nickel-catalyzed and copper-catalyzed cross-coupling reactions.
Substitution Reactions: The compound can participate in substitution reactions where the trifluoroborate group is replaced by other functional groups.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include palladium or nickel catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) . Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted pyridine derivatives .
Scientific Research Applications
Potassium trifluoro(6-formylpyridin-3-yl)borate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of potassium trifluoro(6-formylpyridin-3-yl)borate involves its ability to act as a stable source of trifluoroborate anions, which can participate in various chemical reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions. In cross-coupling reactions, for example, the trifluoroborate group is activated by a metal catalyst, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Potassium trifluoro(6-formylpyridin-3-yl)borate can be compared with other organotrifluoroborates, such as:
Potassium pyridine-3-trifluoroborate: Similar in structure but lacks the formyl group, making it less versatile in certain reactions.
Potassium quinoline-6-trifluoroborate: Contains a quinoline ring instead of a pyridine ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its formyl group, which provides additional reactivity and versatility in synthetic applications .
Properties
IUPAC Name |
potassium;trifluoro-(6-formylpyridin-3-yl)boranuide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF3NO.K/c8-7(9,10)5-1-2-6(4-12)11-3-5;/h1-4H;/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTVOSMFBFRDKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CN=C(C=C1)C=O)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF3KNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40855874 |
Source
|
Record name | Potassium trifluoro(6-formylpyridin-3-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40855874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245906-61-9 |
Source
|
Record name | Potassium trifluoro(6-formylpyridin-3-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40855874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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